molecular formula C9H6N2O4 B15132846 4-hydroxy-2-oxo-4aH-1,8-naphthyridine-3-carboxylic acid

4-hydroxy-2-oxo-4aH-1,8-naphthyridine-3-carboxylic acid

Katalognummer: B15132846
Molekulargewicht: 206.15 g/mol
InChI-Schlüssel: KEFWIUXRULGGML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2-oxo-4aH-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 4-hydroxy-2-oxo-4aH-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. Some of the common synthetic routes include:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halides and other nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may produce hydroxy derivatives .

Wirkmechanismus

The mechanism of action of 4-hydroxy-2-oxo-4aH-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication processes . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroxy-2-oxo-4aH-1,8-naphthyridine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C9H6N2O4

Molekulargewicht

206.15 g/mol

IUPAC-Name

4-hydroxy-2-oxo-4aH-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-6-4-2-1-3-10-7(4)11-8(13)5(6)9(14)15/h1-4,12H,(H,14,15)

InChI-Schlüssel

KEFWIUXRULGGML-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C(=C(C(=O)N=C2N=C1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.